Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS 40665-94-9) is a specialized β-ketophosphonate primarily utilized as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This class of reaction is fundamental in organic synthesis for the stereoselective formation of carbon-carbon double bonds, typically favoring the (E)-alkene isomer. A significant procurement advantage of using phosphonate-based HWE reagents is the formation of dialkylphosphate byproducts that are water-soluble, which simplifies reaction workup and product purification compared to the phosphine oxide byproducts generated in traditional Wittig reactions.
In the Horner-Wadsworth-Emmons reaction, the stereochemical outcome (E/Z ratio) and reaction kinetics are highly dependent on the electronic and steric properties of the phosphonate reagent. Substituting this specific meta-chloro isomer (3-chloro) with a positional isomer, such as Dimethyl 3-(4-chlorophenoxy)-2-oxopropylphosphonate (para-chloro) or the unsubstituted Dimethyl 3-phenoxy-2-oxopropylphosphonate, is not a viable procurement strategy for established protocols. Such a change would predictably alter the reactivity and selectivity of the olefination step. In the context of a multi-step synthesis of a complex molecule like a prostaglandin, this would introduce impurities and hard-to-separate diastereomers, compromising the yield and purity of the final active pharmaceutical ingredient (API). Therefore, for applications requiring high stereochemical fidelity and process reproducibility, strict adherence to the specified 3-chloro isomer is essential.
This specific isomer, Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, is the established and process-validated reagent for introducing the complete ω-side chain onto the Corey aldehyde intermediate in the synthesis of Cloprostenol. Cloprostenol is a commercially significant synthetic analogue of prostaglandin F2α used in veterinary medicine. In regulated pharmaceutical or veterinary synthesis (i.e., under Good Manufacturing Practices), switching to a non-validated positional isomer (e.g., the 4-chloro analog) or a different phosphonate would necessitate a complete and costly re-validation of the manufacturing process to ensure purity, safety, and efficacy. The use of this exact CAS number is therefore a matter of process integrity and regulatory compliance, not interchangeable preference.
| Evidence Dimension | Process Validation & Isomeric Specificity |
| Target Compound Data | The established, validated reagent for introducing the 3-chlorophenoxy-containing ω-side chain in Cloprostenol synthesis. |
| Comparator Or Baseline | Hypothetical use of a close isomer (e.g., 4-chlorophenoxy) or another non-validated HWE reagent. |
| Quantified Difference | Qualitative: 'Process-Validated and Required' for the target compound vs. 'Non-Validated and Process-Deviant' for comparators, representing a critical barrier to substitution in a regulated synthesis environment. |
| Conditions | Horner-Wadsworth-Emmons condensation with an advanced cyclopentanoid aldehyde (Corey aldehyde) intermediate. |
For any GMP or scaled-up synthesis of Cloprostenol or related analogs, sourcing this exact, validated meta-chloro isomer is non-negotiable to ensure batch-to-batch reproducibility and meet regulatory standards.
This compound is the right choice for research, process development, or manufacturing campaigns focused on the total synthesis of Cloprostenol and structurally related prostaglandin F2α analogues. Its specific function is to react with the 'upper' side-chain-bearing Corey aldehyde intermediate to install the complete 'lower' ω-side chain in a single, stereocontrolled olefination step, leading directly to the core structure of the final API.
Irritant